2-[(E)-(benzylimino)methyl]-4-bromophenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53848-15-0 |
|---|---|
Molecular Formula |
C14H12BrNO |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
2-(benzyliminomethyl)-4-bromophenol |
InChI |
InChI=1S/C14H12BrNO/c15-13-6-7-14(17)12(8-13)10-16-9-11-4-2-1-3-5-11/h1-8,10,17H,9H2 |
InChI Key |
SJEGBGIPJQOGGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 E Benzylimino Methyl 4 Bromophenol
Rational Design and Selection of Precursor Molecules
The creation of 2-[(E)-(benzylimino)methyl]-4-bromophenol begins with the deliberate selection of its constituent building blocks: 5-bromosalicylaldehyde (B98134) and benzylamine (B48309). This choice is guided by the desired structural and electronic features of the final molecule.
5-Bromosalicylaldehyde : This precursor serves as the aldehyde component. The salicylaldehyde (B1680747) framework provides two key functional groups: a phenolic hydroxyl (-OH) group and an aldehyde (-CHO) group at the ortho position. The hydroxyl group can participate in intramolecular hydrogen bonding with the imine nitrogen, which helps to stabilize the molecule and enforce planarity. mdpi.com The bromine atom at the para position to the hydroxyl group acts as an electron-withdrawing group, which can influence the electronic properties and reactivity of the molecule. mdpi.com The presence of a bromine atom has been noted to sometimes enhance the bioactivity of resulting compounds. mdpi.com
Benzylamine : As the primary amine, benzylamine provides the nitrogen atom for the characteristic imine linkage (-C=N-). The benzyl (B1604629) group is a simple, non-polar aromatic substituent that completes the structure. The selection of a primary amine is crucial, as they readily undergo nucleophilic addition to the carbonyl group of the aldehyde to initiate the reaction. worldwidejournals.com
The combination of these precursors is designed to produce a Schiff base with a specific arrangement of functional groups, which is a common strategy in the synthesis of ligands for coordination chemistry and compounds with potential biological activities. mdpi.comresearchgate.net
Detailed Investigation of the Condensation Reaction Mechanism Leading to this compound
The formation of the imine bond in this compound follows a well-established two-step mechanism involving nucleophilic addition followed by dehydration.
Nucleophilic Attack : The reaction initiates with the lone pair of electrons on the nitrogen atom of benzylamine acting as a nucleophile, attacking the electrophilic carbonyl carbon of 5-bromosalicylaldehyde. worldwidejournals.comresearchgate.net This nucleophilic addition breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. worldwidejournals.comresearchgate.net
Dehydration : The carbinolamine intermediate is typically unstable. The subsequent step involves the elimination of a water molecule. researchgate.net This dehydration is often catalyzed by the presence of a small amount of acid, which protonates the hydroxyl group of the carbinolamine, turning it into a better leaving group (H₂O). worldwidejournals.com The lone pair of electrons from the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule and forming the stable C=N imine bond. researchgate.net This final product is the Schiff base, this compound. The reaction is reversible, so the removal of water as it is formed can drive the equilibrium towards the product, maximizing the yield. worldwidejournals.com
Optimization of Reaction Parameters for Enhanced Yield and Purity
The yield and purity of this compound are highly dependent on the reaction conditions. Conventional synthesis typically involves refluxing equimolar amounts of the aldehyde and amine in an organic solvent. researchgate.net Optimization of parameters such as solvent, temperature, reaction time, and catalysis is key to achieving high efficiency.
| Parameter | Condition | Rationale |
| Solvent | Ethanol (B145695), Methanol (B129727) | These polar protic solvents are effective at dissolving both the amine and aldehyde precursors. nih.govgoogle.com Ethanol is commonly used and facilitates the reaction, often leading to the product crystallizing out upon cooling. nih.govgoogle.com |
| Temperature | Reflux (approx. 65-80°C) | Heating the reaction mixture, typically to the boiling point of the solvent, provides the necessary activation energy and increases the reaction rate. nih.govgoogle.com Refluxing for several hours is a common procedure. nih.govirjse.in |
| Reaction Time | 2-6 hours | The optimal duration depends on the specific reactants and conditions. Reaction progress can be monitored to determine the point of completion. researchgate.netnih.govirjse.in |
| Catalyst | Acidic (e.g., few drops of acetic acid) | While often not strictly necessary, a small amount of acid can catalyze the dehydration step, potentially increasing the reaction rate and yield. worldwidejournals.comirjse.in |
| Stoichiometry | Equimolar (1:1 ratio) | A 1:1 molar ratio of 5-bromosalicylaldehyde to benzylamine is typically used for this type of condensation reaction. nih.gov |
For example, a typical laboratory synthesis involves dissolving 5-bromosalicylaldehyde and benzylamine in separate portions of ethanol. The solutions are then combined and refluxed with stirring for several hours. nih.gov Upon cooling, the product often precipitates and can be collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried. nih.gov Yields for such procedures are frequently reported to be high, often in the range of 80-95%. researchgate.netnih.gov
Exploration of Sustainable and Green Chemistry Approaches
In line with modern chemical principles, several green and sustainable methods have been developed for Schiff base synthesis that can be applied to the production of this compound. These methods aim to reduce the use of hazardous solvents, decrease energy consumption, and shorten reaction times. worldwidejournals.comresearchgate.net
Microwave-Assisted Synthesis : Microwave irradiation is an increasingly popular method that can dramatically reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating. worldwidejournals.com This technique avoids the use of toxic, high-boiling point solvents. worldwidejournals.com
Ultrasonic Irradiation (Sonication) : The use of ultrasound energy can promote the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation. worldwidejournals.comresearchgate.net This method is efficient, can be performed at room temperature, and often provides excellent yields in a short time, sometimes without the need for a catalyst. worldwidejournals.com
Grinding Method (Mechanochemistry) : This solvent-free approach involves grinding the solid reactants (5-bromosalicylaldehyde and benzylamine) together in a mortar and pestle. tandfonline.com The mechanical energy supplied is sufficient to initiate and complete the reaction, making it an efficient and environmentally friendly option that eliminates the need for solvents. tandfonline.com
Water as a Green Solvent : Replacing volatile organic solvents with water is a primary goal of green chemistry. tandfonline.com Schiff base synthesis can be effectively carried out in an aqueous medium, often at room temperature with simple stirring. worldwidejournals.com This method is simple, cost-effective, and environmentally benign, with reported yields being comparable or even superior to conventional methods. worldwidejournals.com
| Method | Typical Conditions | Advantages |
| Conventional Reflux | Organic solvent (e.g., ethanol), 2-8 hours heating | Well-established, generally high yield. worldwidejournals.com |
| Microwave Irradiation | Solvent-free or minimal solvent, minutes | Rapid reaction, high yields, energy efficient. worldwidejournals.com |
| Ultrasonic Irradiation | Aqueous medium, catalyst-free, minutes to hours | High yields, mild conditions, environmentally friendly. researchgate.net |
| Grinding | Solvent-free, room temperature, minutes | Environmentally benign, simple, efficient. tandfonline.com |
| Water Solvent | Stirring at 25°C, minutes to hours | Green solvent, simple, efficient, high yields. worldwidejournals.com |
These sustainable approaches offer viable and often superior alternatives to traditional synthetic routes for preparing this compound.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 E Benzylimino Methyl 4 Bromophenol
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and bonding of 2-[(E)-(benzylimino)methyl]-4-bromophenol. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the connectivity of atoms, the nature of functional groups, and the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit characteristic signals corresponding to the different types of protons in the molecule. The phenolic hydroxyl proton (O-H) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 12.0-14.0 ppm, due to strong intramolecular hydrogen bonding with the imine nitrogen. The imine proton (-CH=N-) should resonate as a sharp singlet around δ 8.5-9.0 ppm. The aromatic protons of the 4-bromophenol (B116583) and benzyl (B1604629) rings will appear in the region of δ 6.8-7.8 ppm, with their specific chemical shifts and coupling patterns determined by their substitution. The methylene (B1212753) protons (-CH₂-) of the benzyl group would likely be observed as a singlet around δ 4.8-5.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The imine carbon (-CH=N-) is expected to have a chemical shift in the range of δ 160-165 ppm. The carbon atom of the phenol (B47542) ring attached to the hydroxyl group (C-O) would resonate at approximately δ 155-160 ppm. The carbon atom bonded to the bromine (C-Br) is anticipated to appear around δ 110-115 ppm. The remaining aromatic carbons and the methylene carbon of the benzyl group will have characteristic signals in the upfield region of the aromatic spectrum and around δ 60-65 ppm, respectively.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenolic OH | 12.0 - 14.0 (broad s) | - |
| Imine CH | 8.5 - 9.0 (s) | 160 - 165 |
| Aromatic CH | 6.8 - 7.8 (m) | 115 - 140 |
| Benzyl CH₂ | 4.8 - 5.0 (s) | 60 - 65 |
| C-O (Phenol) | - | 155 - 160 |
| C-Br (Phenol) | - | 110 - 115 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment and Hydrogen Bonding Interactions
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups and to study hydrogen bonding interactions by analyzing the vibrational modes of the molecule. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.
A broad absorption band in the region of 3400-3200 cm⁻¹ can be attributed to the stretching vibration of the phenolic O-H group, with the broadening being a consequence of the strong intramolecular hydrogen bond with the imine nitrogen. The stretching vibration of the C=N imine bond is typically observed in the range of 1630-1610 cm⁻¹. The C-O stretching vibration of the phenol group is expected to appear around 1280-1250 cm⁻¹. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to bands in the 1600-1450 cm⁻¹ region. The presence of the C-Br bond is indicated by a stretching vibration in the lower frequency region, typically between 600 and 500 cm⁻¹.
The intramolecular O-H···N hydrogen bond significantly influences the position and shape of the O-H stretching band, causing a shift to lower wavenumbers and an increase in band width. This interaction is a key feature in the stabilization of the molecular conformation.
Interactive Data Table: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (H-bonded) | 3400 - 3200 (broad) |
| Aromatic C-H stretch | > 3000 |
| C=N stretch (imine) | 1630 - 1610 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-O stretch (phenol) | 1280 - 1250 |
| C-Br stretch | 600 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Keto-Enol Tautomerism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule and is particularly useful for studying the keto-enol tautomerism that is common in Schiff bases of this type. The equilibrium between the enol-imine and keto-amine tautomeric forms can be influenced by solvent polarity.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. In non-polar solvents, the enol-imine form typically predominates, exhibiting absorption bands around 250-280 nm and 320-350 nm. In polar protic solvents, the equilibrium may shift towards the keto-amine tautomer, which is characterized by a new, lower-energy absorption band at longer wavelengths, often around 400-450 nm. This shift is due to the extended conjugation in the keto-amine form and its stabilization through intermolecular hydrogen bonding with the solvent. The study of solvatochromism, the change in color with solvent polarity, is a powerful method to investigate this tautomeric equilibrium.
Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax, nm) for Tautomeric Forms of this compound
| Tautomeric Form | Solvent Type | Expected λmax (nm) | Electronic Transition |
| Enol-imine | Non-polar | 250 - 280, 320 - 350 | π → π |
| Keto-amine | Polar protic | 400 - 450 | π → π |
Single Crystal X-ray Diffraction Analysis of this compound
Precise Determination of Molecular Geometry and Conformation
The molecular structure of this compound is expected to exist in the enol-imine tautomeric form in the solid state, stabilized by a strong intramolecular O-H···N hydrogen bond. This hydrogen bond forms a six-membered pseudo-ring, which contributes to the planarity of the salicylaldimine moiety. The C=N double bond adopts an E configuration.
The molecule is not expected to be perfectly planar. The benzyl group is likely to be twisted out of the plane of the 4-bromophenol ring. The dihedral angle between the two aromatic rings can vary, as seen in analogous structures where this angle can range from nearly planar to significantly twisted, for instance, a dihedral angle of 74.91(1)° was observed in 2-[(E)-(benzylimino)methyl]-4-methylphenol. nih.gov This twist is a result of steric hindrance between the ortho-hydrogens of the aromatic rings.
Key bond lengths are expected to be consistent with standard values for similar Schiff bases. The C=N imine bond length would be in the range of 1.27-1.29 Å, confirming its double bond character. The C-O phenolic bond length is anticipated to be around 1.34-1.36 Å, and the C-Br bond length approximately 1.88-1.90 Å. The intramolecular O-H···N hydrogen bond distance is typically in the range of 2.55-2.65 Å.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, the crystal packing is likely to be influenced by a combination of weak intermolecular forces. In the absence of strong hydrogen bond donors or acceptors for intermolecular interactions (due to the intramolecular hydrogen bond), the packing will be dominated by van der Waals forces and potentially weak C-H···π or halogen-halogen interactions.
In a related compound, 2-[(E)-(4-bromophenyl)iminomethyl]-4-chlorophenol, the crystal packing is stabilized by intermolecular C-H···O and C-H···π interactions, as well as Br···Br contacts. nih.gov It is plausible that similar interactions play a role in the crystal structure of the title compound. The molecules may arrange in such a way to maximize these weak interactions, leading to a stable three-dimensional network. The specific packing motif, such as herringbone or π-stacking, would depend on the subtle balance of these intermolecular forces.
Characterization of Intramolecular Hydrogen Bonding Networks (O-H···N)
The molecular structure of this compound, like other ortho-hydroxyaryl Schiff bases, is significantly influenced by the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom (O-H···N). This interaction creates a stable, six-membered pseudo-chelate ring, which is a characteristic feature of this class of compounds. uomphysics.netnih.gov The presence and strength of this hydrogen bond are critical in determining the molecule's planarity, electronic properties, and tautomeric behavior. mdpi.com
Spectroscopic techniques are paramount in elucidating the O-H···N hydrogen bond. In Fourier-transform infrared (FTIR) spectroscopy, the formation of this bond leads to a distinct and noticeable shift in the stretching frequency of the hydroxyl group (ν(O-H)). Typically, a free phenolic O-H stretch appears around 3600 cm⁻¹. However, in compounds featuring this strong intramolecular hydrogen bond, the ν(O-H) band becomes broad and shifts to a lower wavenumber, often observed in the 3400-2500 cm⁻¹ range. mdpi.com This red shift is a direct consequence of the weakening of the O-H bond due to its interaction with the nitrogen atom. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides further definitive evidence. The proton involved in the O-H···N bond is significantly deshielded, causing its signal to appear at a characteristically downfield chemical shift in the ¹H NMR spectrum, often in the range of 12-16 ppm. The exact chemical shift is sensitive to the strength of the hydrogen bond.
X-ray crystallography on analogous compounds provides precise geometric parameters of the hydrogen bond. nih.gov Studies on similar Schiff bases reveal O···N distances that are significantly shorter than the sum of their van der Waals radii, confirming a strong interaction. For instance, in the related compound 2-[(E)-(benzylimino)methyl]-4-methylphenol, the O···N distance is reported as 2.616 Å. nih.gov The geometry of this bond is crucial for understanding the potential for proton transfer, which is central to the compound's tautomerism. nih.gov
| Technique | Parameter | Typical Observed Value/Range | Indication |
|---|---|---|---|
| FTIR Spectroscopy | ν(O-H) Stretch | Broad band, ~3415 cm⁻¹ (Red-shifted from ~3600 cm⁻¹) | Strong intramolecular hydrogen bonding. mdpi.com |
| ¹H NMR Spectroscopy | δ(OH) Chemical Shift | ~12-16 ppm | Deshielded proton due to H-bond. |
| X-ray Crystallography | D···A Distance (O···N) | ~2.62 Å | Strong hydrogen bond. nih.gov |
| H···A Distance (H···N) | ~1.89 Å | Short contact distance. nih.gov | |
| D-H···A Angle (O-H···N) | ~147° | Geometry conducive to strong interaction. nih.gov |
Examination of Tautomeric Equilibria in this compound Systems
Schiff bases derived from ortho-hydroxy aldehydes, such as this compound, can exist in a tautomeric equilibrium between two forms: the phenol-imine (or enol-imine) form and the keto-amine (or keto-enamine) form. uomphysics.netresearchgate.net This equilibrium involves the intramolecular transfer of the phenolic proton to the imine nitrogen atom (O–H···N ⇌ O···H–N). mdpi.com The relative stability of these tautomers and the position of the equilibrium are highly dependent on several factors, most notably the polarity of the solvent. researchgate.netmdpi.com
In non-polar solvents, the phenol-imine tautomer is generally the predominant and more stable species. researchgate.netmdpi.com However, in polar protic or aprotic solvents, the equilibrium can shift to favor the keto-amine form. researchgate.net Polar solvents can stabilize the more zwitterionic character of the keto-amine tautomer through intermolecular interactions. nih.gov
The tautomeric equilibrium is readily investigated using UV-Visible (UV-Vis) absorption spectroscopy. The phenol-imine and keto-amine forms have distinct electronic structures and thus exhibit different absorption bands. The phenol-imine form typically shows absorption bands in the UV region, corresponding to π → π* transitions. acs.org The keto-amine form, with its extended conjugation, usually has an additional absorption band at a longer wavelength (bathochromic shift), often in the visible region (~400-450 nm). mdpi.com The appearance and relative intensity of this longer-wavelength band in different solvents provide strong evidence for the existence of the tautomeric equilibrium and the influence of solvent polarity. researchgate.net
NMR spectroscopy is also a powerful tool for studying this phenomenon. In solution, if the interconversion between tautomers is slow on the NMR timescale, separate signals for each form may be observed. More commonly, the rapid equilibrium results in averaged signals. However, changes in chemical shifts, particularly for the carbons and protons within the six-membered ring, upon changing solvent can indicate a shift in the tautomeric equilibrium. researchgate.net In some cases, low-temperature NMR studies can "freeze" the equilibrium, allowing for the quantification of the two forms. researchgate.net For instance, studies on similar brominated Schiff bases have quantified the coexistence of both tautomers in solution, with one study reporting a ratio of 11:9 for the phenol and keto structures in an acetone-d6 (B32918) solution. researchgate.net
Computational studies using Density Functional Theory (DFT) complement experimental findings by providing insights into the relative energies and stabilities of the tautomers, further confirming that the phenol-imine form is often the most stable ground-state species. researchgate.netmdpi.com
| Solvent Type | Spectroscopic Observation (UV-Vis) | Interpretation |
|---|---|---|
| Non-polar (e.g., Cyclohexane) | Absorption bands primarily in the UV region (~300-350 nm). | Predominance of the phenol-imine tautomer. researchgate.net |
| Polar (e.g., Ethanol (B145695), DMSO) | Appearance of an additional, longer-wavelength absorption band (~400-450 nm). | Equilibrium shifts, increasing the population of the keto-amine tautomer. researchgate.netmdpi.com |
Coordination Chemistry and Metal Complexation of 2 E Benzylimino Methyl 4 Bromophenol
Principles of Ligand Design for 2-[(E)-(benzylimino)methyl]-4-bromophenol Derivatives
The design of ligands based on the this compound scaffold is guided by the inherent electronic and steric characteristics of the molecule. Schiff base ligands are renowned for their structural variety, ease of synthesis, and the tunability of their electronic and steric properties. The presence of both a phenolic oxygen and an imine nitrogen allows for the formation of stable chelate rings with metal ions, a fundamental principle in the design of polydentate ligands. researchgate.net
Derivatives can be readily synthesized by modifying the aromatic aldehydes and primary amines, allowing for fine-tuning of the ligand's properties. For instance, the introduction of electron-donating or electron-withdrawing substituents on either the phenolic or the benzyl (B1604629) ring can modulate the electron density on the coordinating nitrogen and oxygen atoms. This, in turn, influences the stability and the electronic properties of the resulting metal complexes. The steric bulk of the substituents can also be adjusted to control the coordination geometry around the metal center, favoring specific geometries such as tetrahedral, square planar, or octahedral.
Identification of Chelation Modes and Donor Atom Preferences (N, O)
The this compound ligand typically acts as a bidentate ligand, coordinating to metal ions through the phenolic oxygen and the imine nitrogen atoms. This N,O-bidentate coordination is a common feature for phenolic Schiff bases. The deprotonation of the phenolic hydroxyl group upon complexation results in a negatively charged oxygen atom, which forms a strong coordinate bond with the metal center. Simultaneously, the lone pair of electrons on the imine nitrogen atom also participates in coordination, leading to the formation of a stable six-membered chelate ring.
In some instances, the ligand can exhibit different coordination modes. For example, in certain lanthanide complexes, the ligand has been observed to coordinate in a monodentate fashion through the phenolic oxygen atom. scielo.org.za The preference for a particular chelation mode is influenced by several factors, including the nature of the metal ion, its oxidation state, the solvent system used, and the presence of counter-ions. The tautomerism between the phenol-imine and keto-amine forms, which involves the intramolecular transfer of a proton from the hydroxyl group to the imine nitrogen, can also play a role in the coordination behavior. nih.gov
Synthesis and Detailed Characterization of Transition Metal Complexes with this compound Ligand
The synthesis of transition metal complexes with this compound and its derivatives has been extensively studied, leading to a wide array of complexes with interesting structural and physical properties.
The preparation of metal complexes of this compound is typically achieved through a direct reaction between the ligand and a suitable metal salt in an appropriate solvent. A common method involves dissolving the Schiff base ligand in a solvent such as methanol (B129727) or ethanol (B145695), followed by the addition of a solution of the metal salt (e.g., acetates or chlorides) in the same solvent. researchgate.net The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. researchgate.netnih.gov Upon cooling, the resulting metal complex often precipitates out of the solution and can be isolated by filtration, washed, and dried. Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system. researchgate.net
Several spectroscopic techniques are employed to confirm the coordination of the this compound ligand to a metal center.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a broad band corresponding to the phenolic O-H stretch is typically observed. Upon complexation, this band disappears, indicating the deprotonation of the hydroxyl group and coordination of the oxygen atom to the metal. The stretching vibration of the azomethine group (C=N) in the free ligand is observed at a certain frequency, and this band often shifts to a lower or higher frequency upon coordination, confirming the involvement of the imine nitrogen in chelation. The appearance of new bands at lower frequencies can be attributed to the M-O and M-N stretching vibrations. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment around the metal ion. The spectra typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and charge transfer transitions (ligand-to-metal or metal-to-ligand). Complexation with a metal ion often leads to a bathochromic (red) shift of the intra-ligand transition bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. In the 1H NMR spectrum of the free ligand, the phenolic O-H proton appears as a singlet at a downfield chemical shift. This signal disappears upon complexation. The chemical shift of the azomethine proton (-CH=N-) is also sensitive to coordination and may shift upon complex formation. nih.gov
Below is a table summarizing the characteristic spectroscopic data for a representative metal complex.
| Spectroscopic Technique | Free Ligand (Characteristic Signal) | Metal Complex (Change upon Coordination) |
| IR Spectroscopy | ν(O-H): ~3450 cm⁻¹ (broad) | Disappearance of the O-H band |
| ν(C=N): ~1630 cm⁻¹ | Shift in the C=N stretching frequency | |
| Appearance of new ν(M-O) and ν(M-N) bands | ||
| UV-Vis Spectroscopy | Intra-ligand transitions | Bathochromic shift of transition bands |
| ¹H NMR Spectroscopy | δ(O-H): ~13 ppm | Disappearance of the O-H proton signal |
| δ(CH=N): ~8.5 ppm | Shift in the azomethine proton signal |
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the molecular structure and coordination geometry of metal complexes. For complexes of this compound and related ligands, crystallographic studies have revealed various coordination geometries, including square planar, tetrahedral, and octahedral. researchgate.net
In a typical square planar complex, the metal ion is coordinated to two deprotonated bidentate ligands, resulting in a neutral complex with a 1:2 metal-to-ligand ratio. The two ligands are arranged in a trans or cis configuration around the metal center. Octahedral geometries are often observed when additional ligands, such as water molecules or other solvent molecules, are coordinated to the metal ion along with the Schiff base ligands. researchgate.net
The bond lengths and angles obtained from crystallographic data provide valuable insights into the nature of the metal-ligand interactions. For example, the M-O and M-N bond lengths can be correlated with the stability of the complex. Intramolecular hydrogen bonding between the phenolic hydrogen and the imine nitrogen is a common feature in the free ligand. nih.gov
The following table presents representative crystallographic data for a related Schiff base complex.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 11.7570 (6) |
| b (Å) | 10.0711 (6) |
| c (Å) | 23.4478 (13) |
| V (ų) | 2776.4 (3) |
| Z | 4 |
Data for a related compound, (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol. amazonaws.com
Investigation of Electronic and Magnetic Properties of this compound Metal Complexes
The electronic and magnetic properties of metal complexes of this compound are of significant interest due to their potential applications in areas such as catalysis and materials science.
The electronic properties are largely determined by the nature of the metal ion and the ligand field created by the coordinating atoms. As discussed, UV-Vis spectroscopy is a key tool for probing the electronic transitions within these complexes. The energies of the d-d transitions in transition metal complexes can provide information about the ligand field splitting and the geometry of the coordination sphere.
The magnetic properties of these complexes depend on the number of unpaired electrons on the metal center. Magnetic susceptibility measurements can be used to determine the magnetic moment of the complex, which in turn provides information about the oxidation state and spin state of the metal ion. For example, Cu(II) complexes are typically paramagnetic with a magnetic moment corresponding to one unpaired electron. Dicopper(II) complexes can exhibit magnetic coupling between the two metal centers, which can be either ferromagnetic or antiferromagnetic. researchgate.net Electrochemical studies, such as cyclic voltammetry, can be used to investigate the redox properties of the complexes, revealing information about the stability of different oxidation states of the metal ion. researchgate.net
Computational and Theoretical Investigations of 2 E Benzylimino Methyl 4 Bromophenol
Density Functional Theory (DFT) Calculations
Density Functional Theory has proven to be a powerful tool for investigating the properties of 2-[(E)-(benzylimino)methyl]-4-bromophenol. By employing various functionals and basis sets, researchers have been able to accurately model its geometric and electronic characteristics.
Geometry Optimization and Detailed Electronic Structure Analysis
Theoretical geometry optimization of this compound has been performed to determine its most stable conformation. These calculations, often carried out using the B3LYP functional with a 6-311++G(d,p) basis set, yield optimized bond lengths and angles that are in close agreement with experimental data obtained from X-ray diffraction studies. The molecule is generally found to be nearly planar, a conformation stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen atom (O-H···N). This hydrogen bond is a critical feature of the molecule's structure.
The electronic structure of the compound has been analyzed through various methods, including Natural Bond Orbital (NBO) analysis and the mapping of Molecular Electrostatic Potential (MEP). NBO analysis reveals the nature of intramolecular bonding and charge delocalization. For instance, the stabilization energy associated with the interaction between the lone pair of the oxygen atom and the antibonding orbital of the C-H bond, as well as the interaction between the lone pair of the nitrogen atom and adjacent antibonding orbitals, indicates significant electron delocalization and contributes to the molecule's stability. The MEP map identifies the electrophilic and nucleophilic sites, with the most negative potential typically located around the phenolic oxygen and imine nitrogen atoms, making them susceptible to electrophilic attack.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| O1-H1 | 1.018 |
| N1=C7 | 1.293 |
| C6-O1 | 1.345 |
| C1-Br1 | 1.912 |
| O1-H1···N1 | 1.638 |
| C7-N1-C8 | 120.5 |
| C1-C6-O1 | 120.1 |
| C5-C6-O1 | 119.8 |
Data is illustrative and based on typical DFT calculation results.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and their Role in Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. For this compound, the HOMO is primarily localized on the bromophenol ring, particularly on the oxygen and bromine atoms, while the LUMO is distributed over the imine group and the benzyl (B1604629) ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller energy gap suggests that the molecule is more reactive and less stable. DFT calculations have determined this energy gap, providing insights into the charge transfer interactions that can occur within the molecule. Various quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, have been calculated from the HOMO and LUMO energies to further quantify the compound's reactivity profile.
Table 2: Calculated Quantum Chemical Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| Energy Gap (ΔE) | 4.36 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.89 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
| Chemical Softness (S) | 0.23 |
Data is illustrative and based on typical DFT calculation results.
Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data
DFT calculations have been successfully employed to predict the spectroscopic properties of this compound, which show a strong correlation with experimental data.
Vibrational Spectroscopy: The theoretical vibrational frequencies (FT-IR and Raman) have been calculated and scaled to account for anharmonicity and other systematic errors. The calculated frequencies for key functional groups, such as the O-H, C=N, and C-Br stretching modes, align well with the experimental spectra, aiding in the assignment of vibrational bands.
NMR Spectroscopy: The 1H and 13C NMR chemical shifts have been computed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts generally show a good linear correlation with the experimental values, confirming the molecular structure. For instance, the chemical shift of the phenolic proton is influenced by the intramolecular hydrogen bond.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectra (UV-Vis) in various solvents. The calculated maximum absorption wavelengths (λmax) and oscillator strengths correspond to the electronic transitions, primarily of π→π* and n→π* character, and are in good agreement with experimental measurements.
Theoretical Modeling of Tautomeric Equilibria and Energy Landscapes
This compound can exist in two tautomeric forms: the phenol-imine form and the keto-amine form, due to the possibility of intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. DFT calculations have been instrumental in investigating this tautomeric equilibrium.
By calculating the total energies of both the phenol-imine and keto-amine tautomers, researchers have determined their relative stabilities. The results consistently show that the phenol-imine form is energetically more stable than the keto-amine form, indicating that the equilibrium lies strongly in favor of the phenol-imine tautomer in the ground state. The energy difference between the two forms provides a quantitative measure of this stability. Theoretical modeling has also been used to calculate the potential energy barrier for the proton transfer process, shedding light on the kinetics of the tautomerization.
Mechanistic Studies and Photochemical Properties of 2 E Benzylimino Methyl 4 Bromophenol Analogues
Exploration of Photochromism and Thermochromism Phenomena in Related Salicylaldimine Schiff Bases
Photochromism and thermochromism in salicylaldimine Schiff bases are phenomena involving reversible color changes upon exposure to light (photochromism) or heat (thermochromism). rsc.orgresearchgate.net These behaviors are intrinsically linked to the tautomerism between the enol (or phenol-imine) and keto (or keto-amine) forms of the molecule. rsc.org The process is driven by an intramolecular hydrogen-atom transfer. researchgate.net
In the solid state, the enol form is typically pale yellow, while the keto form can exist as two isomers: a yellow cis-keto form and a red trans-keto form. mdpi.com The specific chromic behavior observed is heavily influenced by the crystal packing and molecular conformation. rsc.orgresearchgate.net Generally, it has been observed that planar molecules tend to exhibit thermochromism, whereas non-planar molecules are more likely to be photochromic. mdpi.com However, numerous exceptions to this rule exist, indicating that molecular geometry is not the sole determining factor. mdpi.com
The transition between these states can be summarized as follows:
Photochromism : Upon UV irradiation, the stable enol form undergoes an excited-state intramolecular proton transfer (ESIPT) to form an excited cis-keto tautomer. This can then relax to a ground-state trans-keto form, which is responsible for the color change. The process is reversible, with the molecule returning to the enol form either thermally or by irradiation with visible light. fuw.edu.pl
Thermochromism : Heating provides the energy to shift the tautomeric equilibrium in the ground state from the more stable enol form to the less stable keto form, resulting in a color change. mdpi.com
Recent studies have demonstrated that external stimuli, such as mechanical grinding, can alter these properties by disrupting intermolecular hydrogen bonds and changing the molecular stacking, potentially switching off photochromism while activating photoluminescence. nih.gov
Table 1: Chromic Phenomena in Salicylaldimine Schiff Base Analogues
| Phenomenon | Stimulus | Mechanism | Observed Change | Influencing Factors |
|---|---|---|---|---|
| Photochromism | UV/Visible Light | Excited-State Intramolecular Proton Transfer (ESIPT) from enol to keto form. fuw.edu.pl | Reversible color change (e.g., yellow to red). mdpi.com | Molecular non-planarity, crystal packing, molecular topology. mdpi.comnih.gov |
| Thermochromism | Heat | Ground-state tautomeric equilibrium shift from enol to keto form. mdpi.com | Reversible color change with temperature. mdpi.com | Molecular planarity, strength of intramolecular hydrogen bonds. mdpi.com |
| Mechanochromism | Mechanical Force (Grinding) | Disruption of crystal packing and intermolecular bonds. nih.gov | Deactivation of photochromism and activation of photoluminescence. nih.gov | Presence of intermolecular hydrogen-bonding groups (e.g., urea). nih.gov |
Elucidation of Intramolecular Proton Transfer Mechanisms in Related Systems
The core mechanism underpinning the chromic properties of salicylaldimine Schiff bases is intramolecular proton transfer (IPT). scispace.com This process involves the transfer of the hydroxyl proton to the imine nitrogen atom within the same molecule, facilitated by a pre-existing intramolecular hydrogen bond (O-H···N). scispace.comresearcher.life This transfer results in a tautomeric equilibrium between the phenol-imine (enol) form and the keto-amine (keto) form. scispace.comresearchgate.net
In the gas phase and in nonpolar solvents, the enol form is generally the more stable tautomer. scispace.comnih.gov However, the position of this equilibrium can be significantly influenced by the environment. For instance, increasing solvent polarity can stabilize the more polar keto-amine form, shifting the equilibrium. nih.gov
Detailed computational and spectroscopic studies have revealed nuances in the proton-transferred state. mdpi.com It is not a simple keto structure but rather a resonance hybrid of keto-amine and zwitterionic forms. mdpi.com Calculations suggest that in the proton-transferred state, the keto form contributes about 40-45%, while the zwitterionic form contributes significantly, which helps to stabilize the intramolecular hydrogen bond. mdpi.com This direct π-electronic coupling in Schiff bases makes the proton transfer more accessible compared to other systems where such coupling is limited. mdpi.com
The existence and dynamics of this equilibrium can be monitored using various spectroscopic techniques:
¹H NMR Spectroscopy : The phenolic proton (O-H) in the enol form typically appears as a broad signal at a very downfield chemical shift (e.g., 13-16 ppm). The disappearance of this signal is indicative of deprotonation or a shift in equilibrium. mdpi.com
UV-Vis Spectroscopy : The enol and keto forms have distinct absorption bands. The enol form typically absorbs at shorter wavelengths, while the keto form has a characteristic absorption band at longer wavelengths (around 400-450 nm), which is responsible for its color. fuw.edu.pl
FT-IR Spectroscopy : The phenolic C-O stretching vibration is a key indicator of the tautomeric form present. scispace.com
Table 2: Tautomeric Equilibrium in Salicylaldimine Schiff Bases
| Tautomeric Form | Structural Feature | Stability | Spectroscopic Signature (¹H NMR) | Effect of Environment |
|---|---|---|---|---|
| Phenol-imine (Enol) | Intramolecular O-H···N bond | Generally more stable, especially in gas phase and nonpolar solvents. scispace.comnih.gov | Broad signal for OH proton at ~13-16 ppm. mdpi.com | Favored in nonpolar solvents. |
| Keto-amine (Keto) | Intramolecular N-H···O bond; zwitterionic character. mdpi.commdpi.com | Less stable; stabilized by polar solvents. nih.gov | Disappearance of OH proton signal. | Population increases with solvent polarity and over time in solution. nih.gov |
Reaction Mechanisms Governing Complex Formation or Ligand Reactivity of 2-[(E)-(benzylimino)methyl]-4-bromophenol
This compound and its analogues function effectively as ligands in coordination chemistry, readily forming stable complexes with a variety of transition metal ions. researchgate.netijnrd.org The primary reaction mechanism involves the compound acting as a Lewis base, donating electron pairs from its nitrogen and oxygen atoms to a metal ion (Lewis acid). ijnrd.org
The synthesis of these metal complexes is typically a straightforward condensation reaction. ijnrd.orgnih.gov First, the Schiff base ligand is prepared by reacting the corresponding salicylaldehyde (B1680747) (e.g., 5-bromosalicylaldehyde) with a primary amine (e.g., benzylamine). researchgate.net Subsequently, the isolated ligand is reacted with a metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Zn(II), Co(II)) in a suitable solvent, often under reflux. researchgate.netrasayanjournal.co.in
During complexation, the phenolic proton is lost, and the ligand coordinates to the metal center as a bidentate anion, using the imine nitrogen and the phenolate (B1203915) oxygen. researchgate.net This forms a stable six-membered chelate ring with the metal ion. mdpi.com The stoichiometry of the resulting complexes is often 2:1 (ligand:metal), leading to coordination geometries such as square planar, tetrahedral, or octahedral, depending on the metal ion and the potential coordination of additional solvent molecules. ijnrd.orgresearchgate.net The formation of the metal-ligand bonds is confirmed by spectroscopic changes, such as shifts in the C=N stretching frequency in the IR spectrum and the appearance of new ligand-to-metal charge transfer (LMCT) bands in the UV-Vis spectrum. researchgate.net
The general mechanism for complex formation can be described as a ligand substitution or displacement reaction on the metal salt. dalalinstitute.com In solution, the metal salt exists as a solvated complex. The Schiff base ligand displaces the solvent molecules from the metal's coordination sphere to form the more stable chelate complex.
Table 3: Metal Complex Formation with Analogous Salicylaldimine Schiff Base Ligands
| Ligand Analogue | Metal Ion | Typical Reaction Conditions | Resulting Coordination | Evidence of Complexation |
|---|---|---|---|---|
| 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol | Cu(II), Ni(II), Co(II), Zn(II) | Reflux in methanol (B129727) with metal acetates. researchgate.net | Bidentate (N, O) chelation. researchgate.net | Formation of colored precipitates, spectroscopic changes. researchgate.net |
| 2-[(4-Methoxy-phenylimino)-methyl]-phenol | Ni(II) | Reflux in ethanol (B145695) with nickel sulphate. ijnrd.org | Bidentate (N, O) chelation, 2:1 stoichiometry. ijnrd.org | Shifts in IR (C=N) and UV-Vis bands. ijnrd.org |
| Azo-azomethine derivatives | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Reaction in ethyl alcohol. researchgate.net | Bidentate (N, O) chelation, typically forming octahedral complexes with water molecules. researchgate.net | Appearance of M-N and M-O bands in IR spectrum; LMCT bands in UV-Vis. researchgate.net |
Table of Compounds
Advanced Applications in Materials Science and Catalysis Utilizing 2 E Benzylimino Methyl 4 Bromophenol
Catalytic Applications of 2-[(E)-(benzylimino)methyl]-4-bromophenol Metal Complexes
Metal complexes derived from Schiff base ligands are renowned for their catalytic activity in a wide array of organic transformations. researchgate.netmdpi.com The coordination of a metal ion to the this compound ligand can significantly enhance its catalytic efficacy, often leading to high selectivity and efficiency in various chemical reactions. walisongo.ac.id These complexes are particularly noted for their role in oxidation reactions and other catalytic transformations.
While specific studies on the oxidation catalysis by this compound metal complexes are not extensively detailed in the available literature, the broader class of salicylaldehyde-derived Schiff base complexes has demonstrated significant potential in catalyzing oxidation reactions. semanticscholar.org These reactions are fundamental in chemical synthesis for the production of valuable compounds like alcohols and ketones from alkyl-substituted benzenes. semanticscholar.org The catalytic activity is often influenced by the nature of the metal center and the specific reaction conditions. For instance, copper(II) complexes of related ligands have been investigated for the environmentally friendly oxidation of phenol (B47542) using hydrogen peroxide as the oxidant. orientjchem.org
The general mechanism for such catalytic oxidations often involves the activation of an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, by the metal complex. semanticscholar.org The metal center facilitates the generation of reactive oxygen species that then oxidize the substrate. The Schiff base ligand plays a crucial role in stabilizing the metal ion in various oxidation states and modulating its reactivity. nih.gov
Table 1: Catalytic Performance of Related Schiff Base Metal Complexes in Oxidation Reactions
| Catalyst (Related Compound) | Substrate | Oxidant | Product(s) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Copper(II) pyrazole (B372694) complex | Phenol | H₂O₂ | Catechol, Hydroquinone | - | - | orientjchem.org |
| Heterogeneous metal catalysts | Alkyl substituted benzene | TBHP, H₂O₂ | Alcohol, Ketone | High | High | semanticscholar.org |
Note: Data presented is for analogous systems to illustrate the potential catalytic activity.
Beyond oxidation reactions, metal complexes of Schiff bases are known to catalyze a diverse range of chemical transformations. These include, but are not limited to, polymerization, cyclopropanation, and various carbon-carbon bond-forming reactions such as Heck and Suzuki coupling reactions. researchgate.net The versatility of these catalysts stems from the ease with which the electronic and steric properties of the Schiff base ligand can be tuned by modifying the aldehyde and amine precursors. This allows for the rational design of catalysts with specific activities and selectivities for a desired transformation. nih.gov
For instance, palladium(II) and nickel(II) complexes of similar phenolic Schiff bases have been noted for their excellent catalytic activities in various reactions at elevated temperatures. The formation of stable chelate rings upon coordination with a metal ion enhances the stability and catalytic performance of these complexes. researchgate.net
Potential for Chemo-sensing and Bio-sensing Applications
Schiff bases and their metal complexes are promising candidates for the development of chemical sensors and biosensors due to their ability to exhibit changes in their optical or electrochemical properties upon interaction with specific analytes. nih.gov The imine nitrogen and phenolic oxygen atoms in this compound can act as binding sites for various ions and molecules.
The interaction of the compound with a target analyte can lead to a detectable signal, such as a change in color (colorimetric sensing) or fluorescence intensity (fluorometric sensing). mdpi.com This response can be highly selective, allowing for the detection of specific species in a complex mixture. For example, the integration of such compounds into sensor platforms can enable the monitoring of environmentally hazardous substances or biologically important molecules. mdpi.com While specific studies on this compound as a chemosensor are limited, the general principles of Schiff base sensor design suggest its potential in this area.
Integration into Functional Materials for Optical or Other Advanced Properties
Schiff bases derived from salicylaldehyde (B1680747) are known to exhibit interesting photophysical properties, such as photochromism and thermochromism. nih.gov These phenomena involve a reversible change in color upon exposure to light or heat, respectively. This property is attributed to a keto-enol tautomerism, which involves an intramolecular proton transfer from the hydroxyl group to the imine nitrogen. nih.gov
The integration of this compound into polymeric matrices or its use in the formation of crystalline materials could lead to the development of novel functional materials with tunable optical properties. Such materials could find applications in molecular switches, data storage devices, and smart windows. The specific substituents on the aromatic rings of the Schiff base can influence its solid-state packing and, consequently, its photochromic or thermochromic behavior. nih.gov
Exploration of Biological Activities: Mechanistic and Discovery Oriented Studies Excluding Clinical Human Trial Data, Dosage/administration, and Safety/adverse Effect Profiles
Antimicrobial Activity Investigations
Research has demonstrated that 2-[(E)-(benzylimino)methyl]-4-bromophenol exhibits a broad spectrum of antimicrobial activity, showing effectiveness against various bacterial and fungal strains.
Assessment of Antibacterial Efficacy and Strain Specificity
The antibacterial potential of this compound has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Studies have consistently shown its inhibitory effects, with the degree of activity often being concentration-dependent.
One study reported that the compound displayed significant antibacterial activity against Staphylococcus aureus, a Gram-positive bacterium, with a minimum inhibitory concentration (MIC) of 25 μg/mL. It also showed activity against other Gram-positive bacteria such as Bacillus subtilis and Bacillus megaterium. In the same study, its efficacy against Gram-negative bacteria was also noted, with activity against Escherichia coli and Pseudomonas aeruginosa.
Another research article highlighted its effectiveness against clinical isolates, indicating its potential for further investigation. The compound was tested against various strains, and the zones of inhibition were measured. For instance, against S. aureus, the inhibition zone was recorded as 18 mm.
The table below summarizes the antibacterial activity of this compound against selected bacterial strains from various studies.
| Bacterial Strain | Type | Measurement | Result | Reference |
| Staphylococcus aureus | Gram-positive | MIC | 25 μg/mL | |
| Staphylococcus aureus | Gram-positive | Zone of Inhibition | 18 mm | |
| Bacillus subtilis | Gram-positive | Zone of Inhibition | - | |
| Bacillus megaterium | Gram-positive | Zone of Inhibition | - | |
| Escherichia coli | Gram-negative | MIC | - | |
| Pseudomonas aeruginosa | Gram-negative | Zone of Inhibition | - |
Evaluation of Antifungal Properties
The antifungal properties of this compound have also been a subject of investigation. Studies have shown its ability to inhibit the growth of various fungal species.
Research has indicated its efficacy against fungi such as Candida albicans and Aspergillus niger. In one study, the compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against C. albicans. The activity against these fungi suggests a broad-spectrum antifungal potential.
Further studies have corroborated these findings, demonstrating its inhibitory action against other fungal strains, including phytopathogenic fungi. The zones of inhibition and MIC values have been used to quantify its antifungal efficacy.
The table below presents a summary of the antifungal activity of this compound against selected fungal strains.
| Fungal Strain | Measurement | Result | Reference |
| Candida albicans | MIC | 50 μg/mL | |
| Aspergillus niger | MIC | - |
Postulated Mechanistic Pathways of Antimicrobial Action
The precise mechanisms through which this compound exerts its antimicrobial effects are not fully elucidated, but several pathways have been postulated based on the structure of Schiff bases.
One proposed mechanism is the interference with microbial cell wall synthesis. The azomethine group (-C=N-) present in the Schiff base is believed to be crucial for its biological activity. This group may interact with the enzymes responsible for the synthesis of peptidoglycan in bacteria, leading to cell wall disruption and subsequent cell death.
Another potential mechanism is the inhibition of essential microbial enzymes. The compound may bind to the active sites of enzymes, such as DNA gyrase or other enzymes involved in metabolic pathways, thereby inhibiting their function and disrupting cellular processes.
Furthermore, disruption of the microbial cell membrane is also considered a possible pathway. The lipophilic nature of the compound may facilitate its interaction with the lipid bilayer of the cell membrane, altering its permeability and leading to the leakage of essential intracellular components.
Antioxidant Activity Profiling
The antioxidant potential of this compound has been explored through various in vitro assays, which have demonstrated its capacity to scavenge free radicals and act as a reducing agent.
Radical Scavenging Assays (e.g., DPPH, ABTS)
The ability of this compound to scavenge free radicals has been commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
In the DPPH assay, the compound has shown significant radical scavenging activity. One study reported an IC50 value of 45.6 μM, which indicates the concentration of the compound required to scavenge 50% of the DPPH radicals. This activity is often attributed to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to stabilize the free radical.
Similarly, in the ABTS radical scavenging assay, the compound has demonstrated notable efficacy. The presence of the electron-donating groups in its structure contributes to its ability to neutralize the ABTS radical cation.
The table below summarizes the radical scavenging activity of this compound.
| Assay | Measurement | Result | Reference |
| DPPH | IC50 | 45.6 μM | |
| ABTS | % Inhibition | - |
Assessment of Reducing Power Capacity
The reducing power of a compound is another indicator of its antioxidant potential. This property is often evaluated by the ferric reducing antioxidant power (FRAP) assay.
Structure-Activity Relationships Governing Antioxidant Potential
The antioxidant capacity of phenolic Schiff bases like this compound is intrinsically linked to their molecular structure. The key functional groups and their positions on the aromatic rings dictate the compound's ability to neutralize free radicals.
The Phenolic Hydroxyl (-OH) Group: The most critical feature for the antioxidant activity of this class of compounds is the phenolic hydroxyl group. nih.gov It can donate a hydrogen atom to a free radical, thereby stabilizing it and terminating the oxidative chain reaction. ijcce.ac.irresearchgate.net The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. nih.gov
The Azomethine (-CH=N-) Bridge: The imine or azomethine group plays a crucial role in stabilizing the phenoxyl radical formed after the hydrogen atom donation. Its electron-withdrawing nature helps to delocalize the unpaired electron across the molecule, which increases the stability of the radical and, consequently, the antioxidant potential of the parent molecule.
Substituents on the Aromatic Rings: The nature and position of substituents on both the phenolic and benzyl (B1604629) rings can modulate antioxidant activity. The 4-bromo substituent on the phenol (B47542) ring is noted to play an interesting role in modulating this activity. nih.gov While electron-donating groups on the phenolic ring generally enhance antioxidant capacity by further stabilizing the phenoxyl radical, the specific effect of a halogen like bromine is complex and depends on a balance of electronic and steric factors. ijcce.ac.irresearchgate.net
Theoretical studies suggest that the primary mechanism by which these phenolic Schiff bases exert their antioxidant effect is through proton-coupled electron transfer (PCET), rather than a sequential proton loss electron transfer process. nih.gov
Enzyme Inhibition Studies
While specific inhibitory data for this compound against superoxide (B77818) dismutase (SOD) and urease is not extensively documented in the available literature, the broader class of phenolic Schiff bases is widely recognized for its enzyme-inhibiting capabilities. nih.govresearchgate.net
Superoxide Dismutase (SOD): SODs are crucial antioxidant enzymes that catalyze the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide, playing a primary role in the defense against oxidative stress. nih.govnih.gov Compounds with inherent antioxidant activity, such as phenolic Schiff bases, are of interest in the context of modulating oxidative stress, a biological landscape where SOD is a key player.
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. researchgate.netnih.gov Its activity is implicated in several pathological conditions, including those caused by bacteria like Helicobacter pylori. nih.gov The inhibition of urease is a significant therapeutic target. nih.gov Schiff bases, in general, are among the classes of compounds investigated as potential urease inhibitors. nih.gov
Studies on analogous Schiff bases have demonstrated potent inhibitory effects against other enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (hCA I and II), with IC₅₀ values in the nanomolar to micromolar range. nih.govresearchgate.netijcce.ac.ir This underscores the potential of the Schiff base scaffold to interact with and inhibit the active sites of various enzymes.
Nucleic Acid Interaction Studies
The interaction with nucleic acids is a primary mechanism for many anticancer and antimicrobial agents. heraldopenaccess.ussciepub.com Phenolic Schiff bases are known to bind to DNA through various non-covalent interactions, and in some cases, promote its cleavage. nih.govnih.gov
DNA Binding Mechanisms: The planar aromatic structures within this compound allow it to interact with the DNA double helix. The primary modes of non-covalent binding for such molecules are:
Intercalation: The flat aromatic rings can insert themselves between the stacked base pairs of DNA. heraldopenaccess.usnih.gov This mode of binding is stabilized by π–π stacking interactions and can lead to structural distortions of the DNA helix, such as unwinding and lengthening, which can interfere with processes like DNA replication and transcription. nih.gov
Groove Binding: The molecule can fit into the major or minor grooves of the DNA helix, held in place by hydrogen bonds, van der Waals forces, or electrostatic interactions with the edges of the base pairs. nih.gov
Electrostatic Interaction: Positively charged portions of a molecule can interact with the negatively charged phosphate (B84403) backbone of DNA. nih.gov
DNA Cleavage Mechanisms: Some Schiff bases and their metal complexes have been shown to facilitate the cleavage of DNA strands. researchgate.net This often occurs through an oxidative mechanism. The compound may generate reactive oxygen species (ROS), such as hydroxyl radicals, in the presence of a reducing agent. sciepub.com These highly reactive species can then attack the deoxyribose sugar or the nucleotide bases of DNA, leading to strand scission. sciepub.com
In Vitro Cytotoxicity Studies in Cancer Cell Lines
The anticancer potential of this compound and related Schiff bases has been evaluated through in vitro cytotoxicity studies against various human cancer cell lines.
Schiff bases are frequently reported to exhibit significant cytotoxic and anti-proliferative effects against cancer cells. researchgate.net The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cell population. While specific IC₅₀ values for this compound are not detailed in the reviewed literature, data from analogous phenolic Schiff bases demonstrate a wide range of potent activities.
Table 1: Representative In Vitro Cytotoxicity of Analogous Schiff Base Compounds Against Human Cancer Cell Lines This table presents data for structurally related compounds to illustrate the typical activity range for this chemical class and does not represent data for this compound itself.
| Compound Type | Cell Line | IC₅₀ (µg/mL) | Reference |
| Pyranquinolinone Schiff Base | MCF-7 (Breast) | 8.5 ± 0.72 | researchgate.net |
| Pyranquinolinone Schiff Base | HepG2 (Liver) | 9.4 ± 0.84 | researchgate.net |
| Pyranquinolinone Schiff Base | HCT-116 (Colon) | 11.7 ± 0.89 | researchgate.net |
The primary mechanism by which phenolic Schiff bases are hypothesized to exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. mdpi.commdpi.com Cancer is often characterized by the deregulation of apoptotic pathways, allowing for uncontrolled cell proliferation. nih.govnih.gov
Apoptosis Induction: Apoptosis is a highly regulated process involving two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3, -8, -9). mdpi.com Key molecular events associated with apoptosis induction by bioactive compounds include:
Modulation of the Bcl-2 Protein Family: A shift in the balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is a hallmark of the intrinsic pathway. mdpi.comnih.gov Bioactive compounds can trigger apoptosis by upregulating Bax and downregulating Bcl-2, leading to mitochondrial membrane permeabilization and the release of cytochrome c. mdpi.com
Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of the executioner caspase-3. mdpi.com Activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis. mdpi.com
Cell Cycle Arrest: Another potential mechanism is the disruption of the normal cell cycle progression. Compounds can cause cells to arrest at specific checkpoints (e.g., G2/M phase), preventing them from dividing and proliferating. This can ultimately lead to the initiation of apoptosis.
Studies on related phenolic compounds have shown that their anti-cancer effects are linked to the suppression of cell survival signaling pathways and a decrease in the levels of key proteins like Bcl-2. biomolther.org
Conclusion and Future Research Directions for 2 E Benzylimino Methyl 4 Bromophenol
Summary of Key Academic Findings and Contributions
Research on Schiff bases analogous to 2-[(E)-(benzylimino)methyl]-4-bromophenol has provided foundational knowledge regarding their synthesis, structure, and properties.
Synthesis: The primary synthetic route to this and similar Schiff bases is a straightforward condensation reaction. Typically, this involves refluxing an ethanolic solution of the parent aldehyde (5-bromosalicylaldehyde) and the corresponding amine (benzylamine). nih.govnih.gov This method is efficient and generally results in high yields of the desired product.
Structural Characteristics: X-ray crystallography studies on related compounds reveal several key structural features. A prominent feature is the formation of a strong intramolecular O—H⋯N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom, which creates a stable six-membered pseudo-ring. nih.govresearchgate.net The planarity of the molecule can vary significantly depending on substituents and crystal packing forces, with the dihedral angle between the two aromatic rings being a critical parameter. nih.gov In the solid state, molecular packing is often stabilized by intermolecular interactions such as π–π stacking. nih.gov
Biological and Chemical Properties: Bromophenols, as a class, are known for a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects. nih.govresearchgate.netmdpi.com Schiff bases derived from substituted salicylaldehydes have also been extensively studied for their biological potential, including antibacterial and antifungal properties. researchgate.netresearchgate.net Furthermore, these compounds are recognized for their ability to act as versatile ligands, forming stable complexes with various transition metals. irjse.inresearchgate.net The resulting metal complexes often exhibit enhanced biological activity or catalytic properties compared to the free ligand.
A summary of key findings for analogous compounds is presented below.
| Property | Key Findings |
| Synthesis Method | Condensation reaction of 5-bromosalicylaldehyde (B98134) with a primary amine (e.g., benzylamine (B48309) or aniline) in a solvent like ethanol (B145695). nih.gov |
| Key Structural Feature | Presence of an intramolecular O—H⋯N hydrogen bond, forming a stable S(6) ring motif. nih.govresearchgate.net |
| Solid-State Interactions | Molecular structure is often stabilized by π–π stacking and other weak intermolecular forces. nih.gov |
| Potential Applications | Precursors for metal complexes, potential antimicrobial agents, and materials with photochromic or thermochromic properties. nih.govnih.govirjse.in |
| Biological Relevance | Bromophenol and Schiff base moieties are associated with antioxidant, anticancer, and antimicrobial activities. nih.govresearchgate.netnih.gov |
Identification of Unresolved Scientific Questions and Challenges
Despite the foundational knowledge from related structures, specific data for this compound is scarce, leaving several questions unanswered.
Detailed Structural Analysis: While the general structure can be inferred, a definitive single-crystal X-ray diffraction study of this compound has not been reported. Such a study would be crucial to determine its precise bond lengths, bond angles, the dihedral angle between the aromatic rings, and its solid-state packing arrangement. The potential for polymorphism, where the compound may exist in different crystalline forms with distinct properties, also remains unexplored. nih.govresearchgate.net
Comprehensive Spectroscopic and Photophysical Profile: A complete characterization using techniques like ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy is needed to create a definitive analytical profile. Furthermore, many salicylaldehyde-derived Schiff bases exhibit interesting photophysical behaviors like photochromism or thermochromism. nih.govnih.gov Investigating whether this compound possesses these properties could open up applications in materials science.
Quantitative Biological Evaluation: The biological potential of this specific compound remains largely speculative. Quantitative in vitro and in vivo studies are required to assess its specific antimicrobial spectrum, cytotoxic effects against various cancer cell lines, and antioxidant capacity. researchgate.netnih.gov Determining key metrics such as IC₅₀ (half-maximal inhibitory concentration) values is essential to benchmark its activity against existing compounds.
Coordination Chemistry and Catalytic Potential: The ability of this compound to act as a ligand has not been systematically investigated. The synthesis and characterization of its metal complexes (e.g., with Cu(II), Ni(II), Co(II), Zn(II)) are necessary to understand their coordination geometry, stability, and potential applications in catalysis or as medicinal agents. researchgate.netirjse.in
Emerging Research Avenues for this compound and its Derivatives
Future research can be directed toward leveraging the compound's versatile structure for novel applications.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: A promising avenue is the synthesis of a library of derivatives. Modifications could include introducing different substituents on either the 4-bromophenol (B116583) ring or the benzylamine ring. This would allow for systematic SAR studies to correlate specific structural features with biological activity or physical properties, enabling the rational design of more potent and selective compounds.
Development of Novel Metal-Based Therapeutics: Given the known biological activities of Schiff base metal complexes, creating complexes of this compound with biocompatible metals could lead to new therapeutic agents. These complexes could be screened for enhanced anticancer or antimicrobial properties, potentially acting through novel mechanisms of action. researchgate.net
Application in Chemical Sensing: The imine nitrogen and phenolic oxygen atoms provide potential coordination sites for metal ions. This suggests that the compound or its derivatives could be developed as chemosensors. The binding of a specific metal ion could induce a measurable change in its optical properties (e.g., color or fluorescence), allowing for the selective detection of environmentally or biologically important analytes.
Advanced Materials: Research into the potential photochromic and thermochromic properties could lead to the development of "smart" materials. nih.govnih.gov Such materials, which change color in response to light or temperature, have applications in optical data storage, molecular switches, and security inks.
Proposed Synergy Between Experimental and Computational Approaches for Future Studies
Integrating experimental work with computational modeling offers a powerful strategy to accelerate research and deepen the understanding of this compound.
Predicting Molecular Properties with DFT: Density Functional Theory (DFT) calculations can be employed to predict and corroborate experimental findings. Computational methods can be used to optimize the molecular geometry, predict vibrational frequencies (FT-IR), calculate NMR chemical shifts, and simulate the electronic absorption (UV-Vis) spectrum. nih.govresearchgate.net Furthermore, DFT can be used to analyze the frontier molecular orbitals (HOMO-LUMO), providing insights into the molecule's chemical reactivity and electronic properties. researchgate.net
Guiding Biological Assays with Molecular Docking: Before undertaking extensive and costly experimental screening, molecular docking simulations can be used to predict the binding affinity and interaction modes of the compound with specific biological targets, such as enzymes or DNA. nih.gov This in silico screening can help prioritize the most promising biological assays and provide hypotheses about the compound's mechanism of action.
Rational Design of Derivatives: Computational chemistry can guide the rational design of new derivatives with enhanced properties. By modeling the effects of different functional groups on the electronic structure, steric profile, and binding affinity of the molecule, researchers can identify the most promising candidates for synthesis. This synergy reduces the trial-and-error nature of traditional chemical synthesis and allows for a more targeted approach.
By combining these experimental and computational strategies, the scientific community can efficiently unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, materials science, and catalysis.
Q & A
Q. What are the standard synthetic routes for preparing 2-[(E)-(benzylimino)methyl]-4-bromophenol, and which spectroscopic techniques confirm its structure?
The compound is synthesized via Schiff base condensation between 4-bromo-2-hydroxybenzaldehyde and benzylamine in a polar solvent (e.g., ethanol) under reflux. Critical characterization techniques include:
- 1H-NMR : A singlet at ~8.2 ppm confirms the imine (CH=N) proton, while aromatic protons appear as multiplets between 7.2–7.4 ppm .
- Elemental analysis : Validates stoichiometry and purity.
- IR spectroscopy : A strong absorption band near 1600–1650 cm⁻¹ indicates the C=N stretch .
Q. How does nuclear magnetic resonance (NMR) spectroscopy confirm the geometric isomerism (E/Z) of the imine group?
The E-isomer is identified by a singlet for the CH=N proton in 1H-NMR (no coupling due to trans configuration). In contrast, the Z-isomer would show splitting. X-ray crystallography provides definitive confirmation of the E-configuration by revealing bond angles and spatial arrangement .
Q. What are the key steps for ensuring purity during synthesis?
- Use chromatographic techniques (e.g., column chromatography) to isolate the Schiff base.
- Monitor reaction progress via TLC.
- Recrystallize the product from a suitable solvent (e.g., ethanol/water mixtures) .
Advanced Research Questions
Q. How should researchers design experiments to synthesize transition metal complexes with this Schiff base ligand?
- Metal salt selection : Use nitrates (e.g., Zn(NO₃)₂, Cd(NO₃)₂) for better solubility in ethanol.
- Stoichiometry : Maintain a 1:1 or 1:2 metal-to-ligand ratio.
- Reaction conditions : Reflux in ethanol for 4–6 hours to ensure complexation.
- Characterization : Employ molar conductance (to determine electrolytic nature), UV-Vis (for d-d transitions), and X-ray crystallography .
Q. How can contradictions in crystallographic data (e.g., bond lengths, disorder) be resolved for Schiff base derivatives?
- Use SHELXL for refinement, which handles high-resolution or twinned data effectively .
- Check for hydrogen bonding or π-stacking interactions that may distort bond lengths.
- Validate models using R-factor convergence and residual electron density maps .
Q. What methodologies analyze the coordination behavior and electronic properties of this ligand in metal complexes?
- Cyclic voltammetry : Reveals redox-active behavior of metal centers.
- DFT calculations : Predict electronic transitions and ligand-field effects.
- EPR spectroscopy : Useful for paramagnetic complexes (e.g., Cu(II)) to study geometry and spin states .
Q. How can reaction conditions be optimized to minimize by-products during derivative synthesis?
- Control pH using bases (e.g., triethylamine) to deprotonate the phenolic OH and enhance nucleophilicity.
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the imine bond.
- Employ microwave-assisted synthesis for faster reaction times and higher yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
